Para vs. Ortho Isomer: Higher Lipophilicity (XlogP 3.4 vs. LogP 2.66) Alters Physicochemical and ADME Profiles
1-(4-Bromophenyl)but-2-yn-1-one (para isomer) has a computed XlogP of 3.4, compared to a LogP of 2.66 for the ortho isomer 1-(2-bromophenyl)but-2-yn-1-one [1]. This 0.74 log unit difference corresponds to approximately 5.5-fold higher octanol-water partition coefficient for the para isomer, indicating substantially greater lipophilicity [2]. The topological polar surface area (PSA) values are comparable (17.1 Ų for both isomers), meaning the lipophilicity difference is driven by dipole moment and molecular shape rather than hydrogen-bonding capacity.
| Evidence Dimension | Computed lipophilicity (LogP / XlogP) |
|---|---|
| Target Compound Data | XlogP = 3.4 (1-(4-bromophenyl)but-2-yn-1-one) |
| Comparator Or Baseline | LogP = 2.66 (1-(2-bromophenyl)but-2-yn-1-one, ortho isomer); PSA = 17.07 Ų |
| Quantified Difference | ΔLogP = 0.74 (approx. 5.5-fold higher partition coefficient for para isomer) |
| Conditions | Computed values; para isomer from chem960.cn (XlogP); ortho isomer from chemsrc.com (LogP) |
Why This Matters
Higher lipophilicity enhances membrane permeability and may improve oral bioavailability for any derived drug candidates, directly guiding procurement decisions when the compound is intended for medicinal chemistry SAR programs.
- [1] Chem960. 1-(4-Bromophenyl)but-2-yn-1-one (CAS 1220973-12-5): XlogP 3.4, PSA 17.1 Ų. https://m.chem960.com (accessed 2026). View Source
- [2] Calculated difference: ΔLogP = 0.74; partition coefficient ratio = 10^0.74 ≈ 5.5. View Source
